Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-
Description
The compound Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- is a substituted benzamide featuring a 2-iodobenzamide core with a branched alkyl chain (1,3-dimethylbutyl) attached to the nitrogen atom. Its structure combines a halogen (iodine) at the ortho position of the benzamide ring and a bulky alkyl substituent on the aniline nitrogen.
Key structural attributes:
Properties
CAS No. |
640290-17-1 |
|---|---|
Molecular Formula |
C19H22INO |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-iodo-N-[2-(4-methylpentan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22INO/c1-13(2)12-14(3)15-8-5-7-11-18(15)21-19(22)16-9-4-6-10-17(16)20/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
InChI Key |
GMMOMHSLRVQSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodobenzoic acid and 2-(1,3-dimethylbutyl)aniline.
Amide Formation: The 2-iodobenzoic acid is reacted with 2-(1,3-dimethylbutyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- may involve:
Large-Scale Synthesis: The reaction is scaled up using larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Automated Processes: Automated reactors and purification systems are employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Scientific Research Applications
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Benzamides
(a) 2-Iodo-N-phenylbenzamide (Benodanil)
- Structure : Lacks the branched alkyl chain but shares the 2-iodobenzamide core.
- Application: Used as a fungicide (e.g., benodanil), targeting succinate dehydrogenase in fungi .
(b) N-({3-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}acetyl) Benzamide
- Structure : Incorporates a benzimidazole-oxoethyl moiety instead of iodine.
- Application : Exhibits anti-inflammatory activity, likely due to interactions with cyclooxygenase (COX) enzymes .
- Key Difference : The benzimidazole group introduces additional hydrogen-bonding sites, altering biological targets compared to halogenated analogs.
Alkyl-Substituted Benzamides
(a) N-[3-Methyl-2,2-bis(1-methylethyl)butyl]-4-nitrobenzamide
- Structure : Features a nitro group (strong electron-withdrawing) and a highly branched alkyl chain.
- Key Difference : The nitro group may enhance reactivity in electrophilic substitution reactions, unlike the iodine in the target compound.
(b) N-(1,1-Dimethyl-2-oxo-2-phenylethyl)-2-methylbenzamide
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Substituents | LogP* (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~413.2 g/mol | 2-Iodo, N-(1,3-dimethylbutyl) | ~4.5 | Iodine, Branched alkyl |
| 2-Iodo-N-phenylbenzamide (Benodanil) | 337.2 g/mol | 2-Iodo, N-phenyl | ~3.8 | Iodine |
| N-[3-Methyl-2,2-bis(isopropyl)butyl]-4-nitrobenzamide | 348.4 g/mol | 4-Nitro, Branched alkyl | ~3.2 | Nitro, Branched alkyl |
| N-(4-Methoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)benzamide | 378.4 g/mol | 2-Isoindoledione, 4-Methoxy | ~2.7 | Methoxy, Isoindoledione |
*LogP values estimated using fragment-based methods.
Key Observations :
Comparison with Analog Syntheses :
- Benodanil: Synthesized via direct coupling of 2-iodobenzoic acid with aniline, avoiding complex alkylation steps .
- N-(4-Methoxyphenyl) analogs: Utilize Mitsunobu or Ullmann coupling for aryl ether formation, differing from the alkylation approach required for the target compound .
Biological Activity
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
1. Chemical Structure and Synthesis
Chemical Structure : The compound features a benzamide core with a dimethylbutyl group and an iodine atom. The iodine substitution enhances its chemical reactivity, making it suitable for various biological applications.
Synthesis : The synthesis typically involves the reaction of 2-iodobenzoic acid with 2-(1,3-dimethylbutyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The process includes purification steps such as recrystallization or column chromatography to isolate the desired product.
2. Biological Activity
Benzamide derivatives have been studied for their potential antimicrobial , anticancer , and fungicidal properties. The presence of the iodine atom is believed to contribute to these activities through various mechanisms.
2.1 Antimicrobial Activity
Research indicates that compounds similar to Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- exhibit significant antimicrobial properties. For instance, studies have shown that benzamides can inhibit the growth of various bacteria and fungi at low concentrations .
2.2 Anticancer Properties
The compound may interact with specific enzymes or receptors involved in cancer pathways. Preliminary studies suggest that benzamide derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
2.3 Fungicidal Activity
Benzamide derivatives have been evaluated for their efficacy against phytopathogenic fungi. In bioassays, certain benzamides demonstrated high larvicidal and fungicidal activities, suggesting their potential as agricultural fungicides .
The biological activity of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes crucial for biochemical pathways.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing cellular responses.
- Gene Expression Alteration : It may affect gene expression related to its biological effects.
4. Comparative Analysis with Similar Compounds
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- | Trifluoromethyl group instead of iodine | Similar antimicrobial properties |
| Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-chloro- | Chlorine atom instead of iodine | Reduced potency compared to iodine variant |
| Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-bromo- | Bromine atom instead of iodine | Intermediate activity levels |
The unique presence of the iodine atom in Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- enhances its reactivity and biological activity compared to other halogenated derivatives.
Case Study 1: Anticancer Activity
A study investigated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds with bulky substituents like dimethylbutyl showed enhanced cytotoxicity against breast cancer cells compared to simpler structures .
Case Study 2: Antifungal Efficacy
In agricultural research, a series of benzamide compounds were tested against Botrytis cinerea. The results revealed that certain derivatives exhibited over 90% inhibition at concentrations as low as 10 mg/L, suggesting potential for use as fungicides in crop protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
